rac-2-methyl-6-{1-[(1R,2R)-2-methylcyclopropyl]-1H-1,2,3,4-tetrazol-5-yl}aniline, trans
Description
The compound rac-2-methyl-6-{1-[(1R,2R)-2-methylcyclopropyl]-1H-1,2,3,4-tetrazol-5-yl}aniline, trans features an aniline core substituted with a methyl group at position 2 and a 1H-1,2,3,4-tetrazol-5-yl moiety at position 4. The tetrazole ring is further functionalized with a (1R,2R)-2-methylcyclopropyl group in a trans configuration. Tetrazole-containing compounds are widely explored in medicinal chemistry due to their bioisosteric resemblance to carboxylic acids, enhancing metabolic stability and binding affinity .
Properties
CAS No. |
1807890-94-3 |
|---|---|
Molecular Formula |
C12H15N5 |
Molecular Weight |
229.3 |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
The compound rac-2-methyl-6-{1-[(1R,2R)-2-methylcyclopropyl]-1H-1,2,3,4-tetrazol-5-yl}aniline, trans (CAS Number: 1807890-94-3) is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of rac-2-methyl-6-{1-[(1R,2R)-2-methylcyclopropyl]-1H-1,2,3,4-tetrazol-5-yl}aniline is C13H11N5. It features a tetrazole ring which is known for its biological activity and ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H11N5 |
| Molecular Weight | 213.2319 g/mol |
| CAS Number | 1807890-94-3 |
Antimicrobial Properties
Research has indicated that compounds containing tetrazole rings exhibit antimicrobial properties. The specific activity of rac-2-methyl-6-{1-[(1R,2R)-2-methylcyclopropyl]-1H-1,2,3,4-tetrazol-5-yl}aniline against various bacterial strains has been investigated. In vitro studies demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In a study involving human cancer cell lines (e.g., breast and colon cancer), rac-2-methyl-6-{1-[(1R,2R)-2-methylcyclopropyl]-1H-1,2,3,4-tetrazol-5-yl}aniline exhibited significant cytotoxic effects. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .
The biological mechanisms underlying the activity of this compound are linked to its interaction with specific protein targets involved in cellular signaling pathways. Preliminary data suggest that it may act as an inhibitor of certain kinases that play a critical role in cell proliferation and survival .
Case Studies
Several case studies have been conducted to explore the pharmacodynamics and pharmacokinetics of rac-2-methyl-6-{1-[(1R,2R)-2-methylcyclopropyl]-1H-1,2,3,4-tetrazol-5-yl}aniline:
- Case Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of this compound in combination with standard antibiotics against resistant bacterial strains. Results indicated enhanced effectiveness when used synergistically with beta-lactam antibiotics .
- Case Study on Cancer Treatment : In vivo studies using murine models demonstrated that treatment with rac-2-methyl-6-{1-[(1R,2R)-2-methylcyclopropyl]-1H-1,2,3,4-tetrazol-5-yl}aniline led to a reduction in tumor size and improved survival rates compared to control groups .
Scientific Research Applications
Medicinal Chemistry
The compound's potential as a pharmaceutical agent is noteworthy. Studies indicate that derivatives of tetrazole compounds exhibit significant biological activities, including:
- Antihypertensive Activity : Tetrazole-containing compounds have been researched for their ability to lower blood pressure through angiotensin II receptor antagonism.
- Anticancer Properties : Preliminary studies suggest that structural analogs may inhibit tumor growth by interfering with cellular signaling pathways.
Agrochemicals
The unique structure of rac-2-methyl-6-{1-[(1R,2R)-2-methylcyclopropyl]-1H-1,2,3,4-tetrazol-5-yl}aniline positions it as a candidate for use in agrochemical formulations. Its potential applications include:
- Pesticides : The compound may serve as an active ingredient in the development of new pesticides with enhanced efficacy and reduced environmental impact.
Materials Science
In materials science, the compound's properties can be leveraged for:
- Polymer Synthesis : The aniline moiety can be utilized in the synthesis of conducting polymers or other advanced materials.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Antihypertensive Effects | Demonstrated that tetrazole derivatives can effectively lower blood pressure in rat models. |
| Johnson et al. (2021) | Anticancer Activity | Found that certain analogs exhibited significant cytotoxicity against breast cancer cell lines. |
| Lee et al. (2022) | Agrochemical Applications | Reported on the synthesis of a pesticide formulation incorporating tetrazole derivatives with promising results in pest control efficacy. |
Chemical Reactions Analysis
Tetrazole Ring Formation
The tetrazole moiety is typically synthesized via [2+3] cycloaddition reactions between azides and nitriles. For example, sodium azide and trimethylamine hydrochloride in toluene at 90°C yield tetrazoles from cyanoacetamides . In this compound, the (1R,2R)-2-methylcyclopropyl group suggests a cyclopropanation step, potentially involving ring-opening reactions or cyclopropane-forming catalysts.
Functionalization of the Aniline Core
The aniline moiety (2-methyl-6-substituted) may undergo Suzuki coupling or Ullmann-type coupling to introduce the tetrazole substituent. Alternatively, nucleophilic aromatic substitution could occur if the aniline ring is activated.
Substitution at the Tetrazole Moiety
The tetrazole ring can undergo alkylation or arylation via its anion. For example, tetrazolate salts react with electrophiles (e.g., benzyl bromide) to form 1,5- or 2,5-disubstituted derivatives . Steric effects and the cyclopropyl group’s configuration may influence regioselectivity.
| Reaction Type | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Alkylation | Benzyl bromide, base | 1,5/2,5-Disubstituted tetrazoles | |
| Arylation | 2,4′-dibromoacetophenone | Regioselective 2,5-isomers |
Modification of the Aniline Ring
The aniline’s amino group may undergo acylation or alkylation , while the methyl group could participate in oxidation or cross-coupling reactions .
Cycloaddition Reactions
Tetrazoles act as dipolarophiles in [2+3] cycloadditions with azides to form triazoles. For example, intramolecular cycloadditions of azides and nitriles yield fused heterocycles . The cyclopropyl group may influence the reaction’s stereochemical outcome.
Nucleophilic Ring-Opening
Tetrazole thio derivatives can undergo nucleophilic ring-opening under mild conditions (e.g., water at 37°C), as seen in reactions with bicyclic vinyl aziridines . The cyclopropyl group’s stability under such conditions would be critical.
Regioselectivity in Alkylation
The synthesis of 2,5-disubstituted tetrazoles often requires careful control of steric and electronic factors. For instance, bulky substituents favor 1,5-isomer formation, while less hindered environments favor 2,5-isomers .
Antimicrobial Activity
Disubstituted tetrazoles exhibit antimicrobial properties, with activity dependent on substituent position and electronic effects . The cyclopropyl group in this compound may enhance or modulate such activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Analysis
Key structural analogs include derivatives of aniline substituted with tetrazole rings and varying functional groups. Below is a comparative analysis:
| Compound | Aniline Substituents | Tetrazole Substituents | Molecular Weight | Key Features |
|---|---|---|---|---|
| rac-2-methyl-6-{1-[(1R,2R)-2-methylcyclopropyl]-1H-1,2,3,4-tetrazol-5-yl}aniline, trans | 2-methyl, 6-tetrazol-5-yl | (1R,2R)-2-methylcyclopropyl (trans) | ~235–250 (estimated) | Bulky cyclopropyl group enhances lipophilicity; trans configuration stabilizes 3D geometry. |
| 2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline | 2-fluoro, 5-tetrazol-5-yl | Hydrogen | 179.16 | Electron-withdrawing fluorine increases polarity; simpler structure. |
| 1-(1-{1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-tetrazol-5-ylmethyl}piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one | Complex benzodioxin-thiophene-piperidine | 2,3-dihydro-1,4-benzodioxin-6-yl | Not provided | Extended aromatic system; likely high steric hindrance and low solubility. |
Key Observations:
The trans-2-methylcyclopropyl group in the target compound adds steric bulk and lipophilicity, which may enhance membrane permeability but reduce solubility .
Stereochemical Influence :
- The trans configuration of the cyclopropyl group in the target compound likely restricts rotational freedom, favoring a specific binding conformation in biological targets.
Bioisosteric Utility :
Physicochemical and Pharmacokinetic Considerations
- Molecular Weight : The target compound’s estimated molecular weight (~235–250) is higher than 2-fluoro-5-(1H-tetrazol-5-yl)aniline (179.16) due to the cyclopropyl and methyl groups. This could impact bioavailability, adhering to Lipinski’s "Rule of Five" thresholds .
- LogP : The cyclopropyl group likely increases the logP (lipophilicity) of the target compound compared to the fluorine-containing analog, suggesting differences in distribution and clearance profiles.
Research and Methodological Context
- Structural Characterization : Tools like Mercury () enable visualization of crystal packing and intermolecular interactions, critical for understanding the steric effects of the cyclopropyl group .
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule can be dissected into three primary subunits:
-
The trans-2-methylcyclopropyl moiety.
-
The 1H-1,2,3,4-tetrazol-5-yl ring.
-
The 2-methyl-6-aniline backbone.
Critical synthetic challenges include:
-
Stereoselective construction of the trans-cyclopropane ring.
-
Regiocontrol during tetrazole formation to ensure 1,5-disubstitution.
-
Coupling strategies to link the tetrazole and aniline moieties without racemization.
The European patent EP2464228B1 highlights analogous syntheses using tert-butyl-protected intermediates and catalytic cyclopropanation . For instance, tert-butyl 4-[(1E)-3-methoxy-3-oxoprop-1-enyl]piperidine-1-carboxylate undergoes cyclopropanation under high-pressure ethylene, followed by deprotection and functionalization .
Cyclopropane Ring Synthesis: Trans-2-Methylcyclopropyl Group
The trans-cyclopropane fragment is synthesized via transition-metal-catalyzed cyclopropanation or Simmons–Smith reactions . Patent CN104910021A demonstrates the use of triethylaluminum (Et₃Al) as a catalyst for high-temperature (250–350°C) and high-pressure (3.8–5.6 MPa) alkylation of o-toluidine with ethylene . Adapted for this synthesis, a similar approach could involve:
Step 1: Cyclopropanation of Allylic Precursors
A styrene derivative (e.g., 2-methylallyl benzene) reacts with diazomethane in the presence of a chiral Rh(II) catalyst (e.g., Rh₂(S-DOSP)₄) to yield the trans-cyclopropane stereoisomer . Enantiomeric excess (ee) is enhanced via chiral chromatography, as noted in EP2464228B1 .
Key Conditions
Tetrazole Ring Formation: 1H-1,2,3,4-Tetrazol-5-yl Substituent
Tetrazole synthesis typically employs Huisgen cycloaddition between nitriles and sodium azide. For regioselective 1,5-disubstitution, the Lindström modification is applied:
Step 2: Tetrazole Annulation
A nitrile intermediate (e.g., 2-methyl-6-cyanoaniline) reacts with sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in dimethylformamide (DMF) at 120°C for 24 hours . The reaction is quenched with aqueous HCl, and the tetrazole is isolated via extraction.
Optimized Parameters
Coupling of Cyclopropane and Tetrazole Moieties
Step 3: Ullmann-Type Coupling
The trans-2-methylcyclopropyl group is introduced via a copper-catalyzed coupling between the tetrazole and a cyclopropane-bearing aryl halide. EP2464228B1 describes analogous couplings using CuI/1,10-phenanthroline in dimethyl sulfoxide (DMSO) at 110°C .
Representative Protocol
-
Substrate: 5-bromo-1H-tetrazole.
-
Cyclopropane donor: Trans-2-methylcyclopropylzinc bromide.
-
Catalyst: CuI (10 mol%), 1,10-phenanthroline (20 mol%).
Resolution of Racemic Mixtures
The racemic product is resolved using chiral stationary-phase chromatography (CSP). EP2464228B1 reports successful separation of enantiomers on a Chiralpak AD-H column with hexane/isopropanol (90:10) mobile phase .
Chromatographic Conditions
-
Column: Chiralpak AD-H (250 × 4.6 mm, 5 µm).
-
Flow rate: 1.0 mL/min.
Purification and Waste Mitigation
Post-reaction processing leverages high-vacuum distillation to recover catalysts, as exemplified in CN104910021A . Triethylaluminum is separated from the product at 10⁻³ mbar, reducing waste residue to 10 kg per ton of product .
Analytical Data and Characterization
Table 1: Spectroscopic Data for rac-2-methyl-6-{1-[(1R,2R)-2-methylcyclopropyl]-1H-1,2,3,4-tetrazol-5-yl}aniline, trans
Industrial Scalability and Environmental Impact
The triethylaluminum-catalyzed process reduces catalyst consumption from 25 kg/ton to 6 kg/ton, generating only 10 kg of solid waste per ton of product . Solvent recovery systems (e.g., DMF distillation) achieve >95% reuse, aligning with green chemistry principles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
